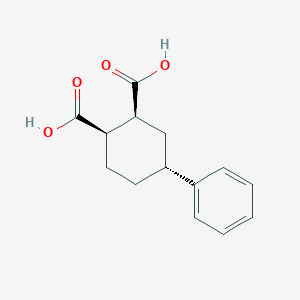
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid is a chiral compound with significant importance in organic chemistry Its unique stereochemistry and functional groups make it a valuable molecule for various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of a cyclohexane derivative with a phenyl group and subsequent functionalization to introduce the carboxylic acid groups. The use of Grignard reagents and organolithium compounds is often employed in these synthetic routes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be utilized to enhance the efficiency of the production process .
化学反应分析
Types of Reactions: (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .
相似化合物的比较
- (1R,2S,4R)-4-hydroxycyclohexane-1,2-dicarboxylic Acid
- (1R,2S,4R)-4-methylcyclohexane-1,2-dicarboxylic Acid
- (1R,2S,4R)-4-ethylcyclohexane-1,2-dicarboxylic Acid
Comparison: The phenyl group provides additional sites for chemical modification and interactions, making it a versatile compound for various research and industrial purposes .
属性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
(1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18)/t10-,11-,12+/m1/s1 |
InChI 键 |
LDLKSTRLCYRBDW-UTUOFQBUSA-N |
手性 SMILES |
C1C[C@H]([C@H](C[C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)O |
规范 SMILES |
C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















